
DGY-09-192: A Technical Guide to Targeted
FGFR1/2 Degradation

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: DGY-09-192

Cat. No.: B10827688 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
DGY-09-192 is a potent and selective degrader of Fibroblast Growth Factor Receptor 1

(FGFR1) and 2 (FGFR2).[1][2][3] As a Proteolysis Targeting Chimera (PROTAC), it represents

a promising therapeutic strategy for cancers driven by aberrant FGFR signaling.[2][4] This

document provides an in-depth technical overview of DGY-09-192, including its mechanism of

action, quantitative degradation data, and detailed experimental protocols.

DGY-09-192 is a bivalent molecule that links the pan-FGFR inhibitor BGJ398 to a ligand for the

von Hippel-Lindau (VHL) E3 ubiquitin ligase.[2][3] This design allows for the recruitment of the

cellular ubiquitin-proteasome system to selectively target FGFR1 and FGFR2 for degradation.

[2] Notably, DGY-09-192 spares FGFR3 and FGFR4, offering a more targeted approach

compared to traditional pan-FGFR inhibitors.[2][3]

Quantitative Data
The following tables summarize the in vitro and in-cell potency of DGY-09-192.

Table 1: In Vitro Degradation Potency
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Target Cell Line DC50 (nM) Dmax (%)
Treatment
Time (h)

FGFR1 CCLP1 4.35 85 16

FGFR2 KATO III 70 74 6

DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.

Table 2: Anti-proliferative Activity

Cell Line Target Dependency IC50 (nM) Treatment Time (h)

KATO III FGFR2 amplification 1 72

CCLP1
FGFR1

overexpression
17 72

ICC13-7 FGFR2-OPTN fusion 40 240 (10 days)

CCLP-FP
FGFR2-PHGDH

fusion
8 72

RBE
No FGFR

abnormalities
>10,000 72

SNU1079
No FGFR

abnormalities
>10,000 72

IC50: Half-maximal inhibitory concentration.

Table 3: In Vitro Kinase Inhibitory Activity

Target IC50 (nM) Assay Type

FGFR1 23.8 Z'-LYTE Kinase Assay

FGFR3 50.9 Biochemical Assay

FGFR4 353 Biochemical Assay
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Mechanism of Action
DGY-09-192 functions by hijacking the cell's natural protein disposal machinery. The molecule

forms a ternary complex between the target protein (FGFR1 or FGFR2) and the VHL E3

ubiquitin ligase. This proximity induces the polyubiquitination of the target protein, marking it for

degradation by the 26S proteasome. This VHL-dependent mechanism has been confirmed

through experiments showing that degradation can be rescued by pretreatment with a VHL

ligand, a proteasome inhibitor (bortezomib), or a NEDD8-activating enzyme inhibitor

(MLN4924).[2]

Signaling Pathway
DGY-09-192-mediated degradation of FGFR1/2 leads to the suppression of downstream

signaling pathways crucial for cancer cell proliferation and survival.[1] Specifically, it reduces

the phosphorylation of FRS2 (Fibroblast growth factor receptor substrate 2) at tyrosine 196

(Y196) and ERK1/2 (Extracellular signal-regulated kinases 1 and 2) at threonine 202/tyrosine

204 (T202/Y204).[1]
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Caption: DGY-09-192 induced degradation of FGFR1/2 and downstream signaling.
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Experimental Protocols
The following are generalized protocols for key experiments used to characterize DGY-09-192.

Cell Culture
Cancer cell lines such as KATO III, CCLP1, and Kelly cells are maintained in appropriate media

(e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1%

penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.

Immunoblotting for Protein Degradation
Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells

with varying concentrations of DGY-09-192 or vehicle control (DMSO) for the desired time

points (e.g., 4, 6, 16, or 24 hours).

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with

protease and phosphatase inhibitors.

Protein Quantification: Determine protein concentration using a BCA protein assay.

SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel

and transfer to a PVDF membrane. Block the membrane with 5% non-fat milk or bovine

serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room

temperature.

Antibody Incubation: Incubate the membrane with primary antibodies against FGFR1,

FGFR2, p-FRS2, p-ERK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

Secondary Antibody and Detection: Wash the membrane with TBST and incubate with HRP-

conjugated secondary antibodies for 1 hour at room temperature. Visualize protein bands

using an enhanced chemiluminescence (ECL) detection system.

Cell Viability Assay (CellTiter-Glo®)
Cell Seeding: Seed cells in opaque-walled 96-well plates at a predetermined optimal density

and allow them to adhere overnight.
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Compound Treatment: Treat cells with a serial dilution of DGY-09-192 or control compounds

for the indicated duration (e.g., 72 hours).

Assay Procedure:

Equilibrate the plate to room temperature for approximately 30 minutes.

Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in

each well.

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

Data Acquisition: Measure luminescence using a plate reader. The signal is proportional to

the amount of ATP, which is indicative of the number of viable cells.

Quantitative Mass Spectrometry-based Proteomics
Sample Preparation: Treat Kelly cells with 1 µM DGY-09-192 or vehicle control for 5 hours.

Harvest and lyse the cells.

Protein Digestion: Reduce, alkylate, and digest the proteins with trypsin.

Tandem Mass Tag (TMT) Labeling: Label the resulting peptides with TMT reagents for

multiplexed quantitative analysis.

LC-MS/MS Analysis: Separate the labeled peptides by liquid chromatography and analyze

them using a high-resolution mass spectrometer.

Data Analysis: Identify and quantify proteins using specialized proteomics software. The

relative abundance of proteins in the DGY-09-192-treated sample is compared to the control

to determine proteome-wide degradation selectivity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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